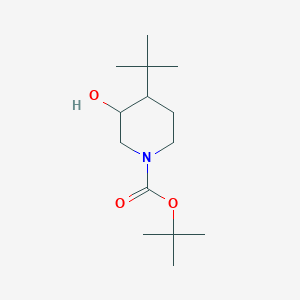

tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-13(2,3)10-7-8-15(9-11(10)16)12(17)18-14(4,5)6/h10-11,16H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJRSIXMRPNDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718867 | |

| Record name | tert-Butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-71-5 | |

| Record name | tert-Butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

The preparation methods can be broadly categorized into:

- Chemical Resolution Methods

- Asymmetric Synthesis and Reduction

- Protection and Functional Group Transformations

- Industrial Scale Continuous Flow Processes

Chemical Resolution Methods

One classical approach to prepare the (S)-enantiomer of tert-butyl 3-hydroxypiperidine-1-carboxylate (a close analogue and intermediate for the target compound) involves resolution of racemic 3-hydroxypiperidine using chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts. The resolved amine is then protected with tert-butoxycarbonyl (Boc) to yield the desired compound.

- Advantages: Established protocols, stereoselective.

- Disadvantages: Multiple unit operations, low overall yield, and high cost due to resolution steps.

A typical sequence is:

- Resolution of racemic 3-hydroxypiperidine with chiral acid salt formation.

- Separation of diastereomeric salts.

- Boc protection of the purified amine.

This method has been reported to yield about 35% after lengthy steps.

Asymmetric Synthesis and Reduction

Asymmetric synthesis routes start from achiral precursors, such as 4-methyl phenacyl bromide, proceeding through multiple steps (up to 13 steps) to install the hydroxyl and Boc groups with stereocontrol. These methods are advantageous for avoiding resolution but suffer from long synthetic sequences and moderate yields.

For example:

- A 13-step asymmetric synthesis yielded (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with approximately 35% overall yield.

- Diastereomeric resolution and asymmetric reduction methods have also been reported but are limited by complexity and yield.

The introduction of the tert-butyl carbamate protecting group is typically achieved by reacting the free amine with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Typical conditions:

- Solvent: Dichloromethane or toluene

- Temperature: 0°C to room temperature

- Base: Triethylamine

- Reaction time: 1–3 hours

Example reaction:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-Hydroxypiperidine + Triethylamine + tert-butyl chloroformate in DCM at 0°C | Formation of tert-butyl 3-hydroxypiperidine-1-carboxylate |

| 2 | Workup: aqueous washes (acidic and saline), drying, concentration | Isolated Boc-protected product |

This method is a key step in the preparation of the target compound and is scalable for industrial applications.

Industrial Production and Continuous Flow Processes

In industrial settings, continuous flow reactors are increasingly employed to improve efficiency, yield, and product purity. Automated control of temperature, reagent addition, and reaction time allows for reproducible synthesis of tert-butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate.

- Continuous flow advantages:

- Enhanced heat and mass transfer

- Reduced reaction times

- Safer handling of reactive intermediates

- High purity suitable for pharmaceutical use

Representative Synthetic Scheme Summary

| Method Type | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chemical Resolution | Racemic 3-hydroxypiperidine | Tartaric acid derivative, Boc2O, triethylamine | Multiple steps, low temp (0°C) | ~35% | Lengthy, costly, multiple separations |

| Asymmetric Synthesis | 4-Methyl phenacyl bromide | Various chiral catalysts | Multi-step, controlled temp | ~35% | Long synthetic route, moderate yield |

| Boc Protection | 3-Hydroxypiperidine | tert-Butyl chloroformate, triethylamine | DCM or toluene, 0–25°C | High | Key step for nitrogen protection |

| Continuous Flow (Industrial) | 3-Hydroxypiperidine or intermediates | Automated reactors, bases, Boc reagents | Precise temp and flow control | High | Efficient, scalable, high purity |

Detailed Research Findings and Notes

- The Boc protection step is critical and must be carefully controlled to avoid side reactions such as over-carbamoylation or hydrolysis.

- Mesylation of the hydroxyl group can be performed post-Boc protection to enable further functionalization, typically using methanesulfonyl chloride and triethylamine at 0°C in toluene.

- Hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine under catalytic conditions is a preparatory step in some synthetic routes.

- Diastereomeric salt formation with camphorsulfonic acid is a common resolution technique to obtain optically pure intermediates.

- Recent literature suggests potential for one-pot synthetic strategies to functionalize tert-butyl protected piperidines, enhancing step economy.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Potassium carbonate in acetonitrile at elevated temperatures.

Major Products

Oxidation: Tert-butyl 4-tert-butyl-3-oxopiperidine-1-carboxylate.

Reduction: this compound.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H27N2O3

- Molecular Weight : 271.38 g/mol

- Structure : The compound features a piperidine ring with tert-butyl and hydroxyl functional groups, contributing to its reactivity and biological activity.

Pharmaceutical Development

The compound is utilized as an intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow it to modulate biological pathways effectively.

Neuropharmacology

Research indicates that this compound aids in understanding the mechanisms of action of drugs affecting the central nervous system. It has been studied for its potential neuroprotective effects against neurodegenerative diseases.

Analytical Chemistry

In analytical methods, tert-butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate serves as a standard to ensure accuracy in drug formulation and quality control processes.

Biochemical Research

The compound plays a crucial role in exploring drug interactions with biological systems, facilitating the discovery of new therapeutic targets.

Material Science

Due to its unique properties, it is also applied in developing specialized materials such as coatings or polymers that require specific chemical functionalities.

Anticancer Efficacy

A study demonstrated that derivatives of this compound could enhance apoptosis in specific cancer cell lines, suggesting its potential role as a therapeutic agent against tumors. The structure–activity relationship (SAR) studies indicated that variations in the piperidine structure significantly affect inhibition potency against protein tyrosine kinases involved in cancer progression .

Neuroprotective Effects

Research has shown that related compounds exhibit neuroprotective properties against amyloid beta-induced toxicity in astrocytes. In vitro studies indicated improved cell viability and reduced inflammatory cytokine production when treated with these compounds .

Enzyme Inhibition

Investigations into the compound's inhibitory effects on key enzymes revealed promising results for potential applications in treating diseases such as cancer. Modifications to its structure could enhance efficacy against cancer cells .

Data Tables

| Application Area | Description | Example Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders | Potential neuroprotective effects observed |

| Neuropharmacology | Studies on mechanisms of action affecting CNS | Modulation of neurotransmission pathways |

| Analytical Chemistry | Standard for accuracy in drug formulation | Ensures reliable measurements in quality control |

| Biochemical Research | Exploration of drug interactions with biological systems | Discovery of new therapeutic targets |

| Material Science | Development of specialized materials with specific functionalities | Use in coatings and polymers |

Mechanism of Action

The mechanism of action of tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Bulk and Lipophilicity: The target compound’s tert-butyl group at position 4 introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxypropyl) or aromatic groups (e.g., chlorophenyl). This may enhance metabolic stability but reduce aqueous solubility .

Stereochemical Considerations :

- Stereoisomers like (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate highlight the importance of chirality in synthesis and bioactivity. The target compound’s stereochemistry (if present) could similarly influence its pharmacological profile .

Synthetic Methods: Analogs are synthesized via diverse routes, including reductive amination (), nucleophilic substitution (), and coupling reactions (). Introducing a tert-butyl group at position 4 may require sterically tolerant reagents, such as di-tert-butyl dicarbonate in non-polar solvents .

Biological Activity :

- Piperidine derivatives with aromatic substituents (e.g., chlorophenyl, dimethoxyphenyl) are intermediates for CNS-targeting drugs (e.g., SSRIs, opioids) due to their ability to engage aromatic stacking interactions .

- The hydroxyl group at position 3 in the target compound could participate in hydrogen bonding, enhancing binding affinity to biological targets .

Biological Activity

Tert-butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry and biological research. Its structural characteristics, including the presence of both tert-butyl groups and a hydroxypiperidine moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₂₇NO₃

- Molecular Weight : 257.37 g/mol

- CAS Number : 1188265-71-5

- Purity : Minimum 95% .

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The compound can act as a modulator or inhibitor, influencing cellular signaling pathways that are crucial for various physiological processes.

Key Mechanisms:

- Receptor Binding : The compound may bind to specific receptors, altering their activity and subsequently affecting downstream signaling pathways.

- Enzyme Modulation : It can inhibit or enhance the activity of certain enzymes, impacting metabolic processes and cellular responses.

- Neurotransmission Effects : Research suggests potential applications in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

Biological Activity and Applications

The compound has been investigated for several biological activities:

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor cell proliferation by modulating immune checkpoint pathways such as PD-1/PD-L1 interactions .

- Neuroprotective Effects : In models of neurodegenerative diseases, compounds similar to this compound have shown protective effects against amyloid-beta toxicity, suggesting a role in Alzheimer's disease treatment .

- Antimicrobial Properties : Some derivatives exhibit moderate antibacterial activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

- Study on Neuroprotection :

- Antitumor Research :

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | Lacks tert-butyl group at position 4 | Modulates enzyme activity |

| Tert-butyl 4-hydroxy-1-piperidinecarboxylate | Lacks amino group | Limited biological activity |

| Tert-butyl 3-hydroxy-4-aminopiperidine-1-carboxylate | Different functional group positioning | Potential neuroprotective effects |

The structural variations among these compounds affect their biological activities significantly. The dual functionality of this compound enhances its reactivity and potential therapeutic applications compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate with high purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For similar compounds, regioselective hydroxylation at the 3-position is achieved via oxymercuration or epoxidation followed by acid-catalyzed ring opening . The tert-butyl groups are introduced via Boc protection (using di-tert-butyl dicarbonate) under anhydrous conditions. Purification requires column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol/water to achieve >95% purity .

- Critical Parameters : Monitor reaction temperature (0–25°C for Boc protection) and pH (neutral for hydroxylation). Impurities often arise from incomplete deprotection or stereoisomerism .

Q. How can the stereochemistry of the 3-hydroxy group be confirmed experimentally?

- Methodology : Use single-crystal X-ray diffraction (SHELX programs ) for definitive stereochemical assignment. For routine analysis, compare experimental H NMR coupling constants () with DFT-calculated values. For example, axial vs. equatorial hydroxyl groups exhibit distinct values (axial: ; equatorial: ) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodology : Refer to Safety Data Sheets (SDS) for structurally analogous piperidine derivatives. Key hazards include skin/eye irritation (Category 4 acute toxicity) . Use nitrile gloves, safety goggles, and fume hoods. Avoid water contact (risk of Boc group hydrolysis) and store at 2–8°C under inert gas (N) .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodology : Perform kinetic studies using model reactions (e.g., SN2 displacement with NaI in acetone). Compare reaction rates with less-hindered analogs (e.g., methyl-substituted piperidines). Computational modeling (DFT, Gaussian) reveals increased activation energy due to restricted transition-state geometry near the 4-tert-butyl group .

Q. What strategies resolve contradictory data in stability studies under acidic vs. basic conditions?

- Methodology : Conduct pH-dependent stability assays (HPLC monitoring at 254 nm). The Boc group hydrolyzes rapidly in HCl/THF (1–2 hr, 25°C) but remains stable in NaOH/MeOH (up to 48 hr). Conflicting reports may arise from trace moisture in solvents; use Karl Fischer titration to confirm HO content (<50 ppm) .

Q. Can this compound serve as a chiral building block for asymmetric synthesis?

- Methodology : Evaluate enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/iPrOH 90:10). For catalytic applications, test its performance in asymmetric aldol reactions (e.g., with proline-derived catalysts). The 3-hydroxy group’s configuration critically influences diastereoselectivity (dr > 4:1 observed in related systems) .

Critical Analysis of Contradictory Evidence

- Stability in Aqueous Media : SDS from Key Organics reports no hydrolysis in water, while PubChem notes Boc cleavage at pH < 4. This discrepancy likely arises from differences in experimental conditions (e.g., ionic strength, temperature).

- Stereochemical Assignments : Early studies relied on NMR coupling constants, but recent X-ray data confirmed axial hydroxyl configuration in analogs, suggesting re-evaluation of older assumptions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.